molecular formula C22H38ClNO5 B1223087 [(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1) CAS No. 92803-82-2

[(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1)

Cat. No.: B1223087
CAS No.: 92803-82-2
M. Wt: 432.0 g/mol
InChI Key: SGPJMFVJKNVPLI-OUHXKYAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features multiple hydroxyl groups, a methanocyclohepta[a]naphthalene core, and a glycinate moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1) involves multiple steps, including the formation of the methanocyclohepta[a]naphthalene core, introduction of hydroxyl groups, and attachment of the glycinate moiety. Typical reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may regenerate hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s multiple hydroxyl groups and glycinate moiety may make it useful as a ligand for metal ions, potentially serving as a chelating agent in biochemical studies.

Medicine

In medicine, the compound’s unique structure may offer potential therapeutic applications, such as serving as a precursor for drug development or as a bioactive molecule with specific biological targets.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylated methanocyclohepta[a]naphthalene derivatives and glycinate-containing molecules. Examples include:

  • Hydroxymethyl methanocyclohepta[a]naphthalene derivatives
  • Glycinate esters and amides

Uniqueness

The uniqueness of [(3r,4r,4ar,6as,8r,9r,11as,11bs)-3,9-dihydroxy-4-(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-yl]methyl glycinate hydrochloride(1:1) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

92803-82-2

Molecular Formula

C22H38ClNO5

Molecular Weight

432.0 g/mol

IUPAC Name

[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride

InChI

InChI=1S/C22H37NO5.ClH/c1-19(12-24)16-4-3-14-9-15-10-21(14,20(16,2)6-5-17(19)25)7-8-22(15,27)13-28-18(26)11-23;/h14-17,24-25,27H,3-13,23H2,1-2H3;1H/t14-,15+,16-,17+,19-,20-,21-,22+;/m0./s1

InChI Key

SGPJMFVJKNVPLI-OUHXKYAQSA-N

SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O.Cl

Isomeric SMILES

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@]([C@H](C3)C4)(COC(=O)CN)O)(C)CO)O.Cl

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O.Cl

shelf_life

Bulk: Compound is stable at 25 ± 2 °C under normal illumination or in the dark and at 45 °C for at least 4 weeks (HPLC). Solution: An 8 mg/mL solution in water at room temperature (25 ± 2 °C) decomposes at an apparent linear rate of 0.20 ± 0.05% per hour over a 24 hour period.

solubility

H20 100 (mg/mL)
MeOH 100 (mg/mL)
CHC13 < 0.001 (mg/mL)

Synonyms

aphidicolin glycinate
aphidicolin-17-glycinate
AphiG

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.